2-chloro-6-methyl-N-phenylbenzamide
Description
Overview and Significance in Chemical and Biological Sciences
2-chloro-6-methyl-N-phenylbenzamide, a substituted benzamide (B126), is primarily recognized for its role as a building block in organic synthesis. Its molecular structure, featuring a chlorinated and methylated phenyl ring attached to a phenyl-substituted amide group, provides a scaffold for creating more complex molecules. While specific research solely dedicated to this compound is not extensive, its derivatives have shown significant potential in medicinal chemistry.
Notably, derivatives of the N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide core, which incorporates the 2-chloro-6-methylphenyl moiety, have been identified as potent dual inhibitors of Src and Abl kinases. nih.gov These kinases are crucial targets in oncology, and their inhibition has led to the development of effective anti-cancer therapies. nih.gov The compound N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide, for example, has demonstrated significant antitumor activity in preclinical studies. nih.govgoogle.com This highlights the importance of the this compound structural motif in the design of pharmacologically active agents.
The chemical properties of this compound make it a useful intermediate. The presence of the chloro and methyl groups on the benzoyl ring, along with the N-phenyl group, influences the compound's reactivity and physical properties. cymitquimica.com These features can be strategically modified to synthesize a library of related compounds for structure-activity relationship (SAR) studies, a fundamental practice in drug discovery. nih.govnih.gov
Chemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1386861-46-6 chemicalbook.com |
| Molecular Formula | C₁₄H₁₂ClNO sigmaaldrich.com |
| Molecular Weight | 245.71 g/mol sigmaaldrich.com |
| Appearance | White to yellow powder or crystals sigmaaldrich.com |
| Purity | Typically ≥95% or ≥98% sigmaaldrich.comcymitquimica.com |
| Storage | Sealed in a dry environment, often in a freezer under -20°C sigmaaldrich.com |
Historical Context of Benzamide Derivatives in Research
The study of benzamide derivatives has a rich history rooted in the development of medicinal and materials chemistry. Benzamide (C₇H₇NO), the simplest amide derivative of benzoic acid, serves as the parent compound for this vast class of substances. wikipedia.org Initially explored for their chemical reactivity, researchers soon discovered that substituting the benzene (B151609) ring and the amide nitrogen led to a wide array of biological activities. researchgate.netnih.gov
In the mid-20th century, the therapeutic potential of substituted benzamides came to the forefront with the discovery of their antipsychotic properties. This led to the development of drugs like sulpiride (B1682569) and amisulpride. researchgate.net Further research expanded their applications to include antidepressants, such as moclobemide, which is a reversible inhibitor of monoamine oxidase-A (RIMA). researchgate.netwikipedia.org
Beyond neuroscience, benzamide derivatives have demonstrated a broad spectrum of pharmacological effects, including anti-inflammatory, analgesic, anticonvulsant, and antitumor activities. researchgate.net Their ability to form stable hydrogen bonds and their neutral character contribute to their successful interaction with biological targets like enzymes and receptors. researchgate.netmdpi.com For instance, certain N-phenylbenzamide derivatives have been investigated as agents against kinetoplastid parasites, the causative agents of diseases like African trypanosomiasis. acs.org Others have been synthesized and evaluated as antiprion agents, showing potential for treating neurodegenerative diseases. nih.gov The versatility of the benzamide scaffold continues to make it an attractive starting point for designing novel bioactive compounds in contemporary chemical and biological research. nih.govcyberleninka.ru
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-methyl-N-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO/c1-10-6-5-9-12(15)13(10)14(17)16-11-7-3-2-4-8-11/h2-9H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCKYTVKZDZSBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)C(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Chloro 6 Methyl N Phenylbenzamide and Its Derivatives
Conventional Synthetic Routes to N-phenylbenzamides
Traditional methods for synthesizing N-phenylbenzamides are widely used and form the foundation of amide bond formation in organic chemistry.
A primary and widely utilized method for the synthesis of N-phenylbenzamides is the reaction of a substituted benzoyl chloride with an amine. doubtnut.comhud.ac.uk This reaction, a type of nucleophilic acyl substitution, is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. doubtnut.com For the synthesis of 2-chloro-6-methyl-N-phenylbenzamide, this would involve the reaction of 2-chloro-6-methylbenzoyl chloride with aniline (B41778).
The general reaction is as follows: C₆H₅COCl + C₆H₅NH₂ → C₆H₅CONHC₆H₅ + HCl doubtnut.com
Researchers have explored various conditions for this reaction, including the use of different solvents and bases to optimize the yield and purity of the resulting amide. hud.ac.uk For instance, studies have shown that this reaction can be performed under solvent-free conditions at elevated temperatures. researchgate.net
Table 1: Examples of N-phenylbenzamide Synthesis from Benzoyl Chlorides and Amines
| Benzoyl Chloride Derivative | Amine | Product | Yield (%) | Reference |
| 4-Fluorobenzoyl chloride | Pyrrolidine | (4-fluorophenyl)(pyrrolidin-1-yl)methanone | Good | hud.ac.uk |
| 4-Fluorobenzoyl chloride | Aniline | 4-Fluoro-N-phenylbenzamide | Good | hud.ac.uk |
| 4-Fluorobenzoyl chloride | Benzylamine | N-Benzyl-4-fluorobenzamide | Good | hud.ac.uk |
| Benzoyl chloride | Aniline | N-Phenylbenzamide | 88 | rsc.org |
| 4-Methoxybenzoyl chloride | Aniline | 4-Methoxy-N-phenylbenzamide | 95 | thieme-connect.com |
| 2-Methylbenzoyl chloride | Aniline | 2-Methyl-N-phenylbenzamide | 66 | thieme-connect.com |
Nucleophilic substitution reactions provide another versatile route to N-phenylbenzamides. These reactions can involve the displacement of a leaving group on an activated carboxylic acid derivative by an amine. nih.gov For example, the synthesis of certain N-phenylbenzamide derivatives has been accomplished through the nucleophilic substitution of a suitable precursor with an amine. nih.gov This can also involve the reaction of an amine with an acylating agent generated in situ.
A specific example involves the alkylation of the amino group of pre-formed benzamide (B126) intermediates via a nucleophilic substitution reaction to yield more complex N-phenylbenzamide derivatives. nih.gov
Oxidative amidation of aldehydes represents a more modern approach to amide bond formation, offering an alternative to the use of pre-activated carboxylic acids or acyl chlorides. nih.govahmadullins.com This one-pot procedure typically involves the in-situ generation of a reactive intermediate from an aldehyde, which then acylates an amine. nih.gov Various catalytic systems, including those based on N-heterocyclic carbenes (NHCs), have been developed to facilitate this transformation. ahmadullins.comresearchgate.net
Table 2: Examples of Oxidative Amidation of Aldehydes
| Aldehyde | Amine | Product | Yield (%) | Reference |
| 4-Methylbenzaldehyde | Benzylamine | N-Benzyl-4-methylbenzamide | 61 | nih.gov |
| Benzaldehyde | Benzylamine | N-Benzylbenzamide | 81-92 | ahmadullins.com |
| p-Nitrobenzaldehyde | Benzylamine | N-Benzyl-4-nitrobenzamide | 81-92 | ahmadullins.com |
Aminocarbonylation is a powerful transition-metal-catalyzed reaction that constructs amides from aryl or vinyl halides, carbon monoxide, and an amine. thieme-connect.comorganic-chemistry.org Palladium-catalyzed aminocarbonylation is a common method, where an aryl halide is reacted with an amine and carbon monoxide in the presence of a palladium catalyst and a ligand. thieme-connect.com This method is advantageous for its ability to directly introduce the carbonyl group.
Recent advancements in this area include the development of robust palladium-NHC complexes that exhibit high catalytic activity under atmospheric carbon monoxide pressure. organic-chemistry.org Another innovative approach utilizes a two-chamber system for the in-situ generation of stoichiometric amounts of carbon monoxide, avoiding the handling of large quantities of this toxic gas. organic-chemistry.org
Advanced and Novel Synthetic Strategies for this compound
In addition to conventional methods, novel strategies have been developed to synthesize N-phenylbenzamides, sometimes offering improved yields, purity, or milder reaction conditions.
A novel and efficient route for the synthesis of N-phenylbenzamides involves the use of 1,3-diphenylthiourea. unair.ac.idindexcopernicus.comresearchgate.net This method provides a direct conversion to N-phenylbenzamides with high purity and excellent yields. indexcopernicus.comresearchgate.net The reaction is carried out by reacting a substituted benzoyl chloride with 1,3-diphenylthiourea in the presence of a base, such as triethylamine (B128534), in a suitable solvent like tetrahydrofuran (B95107) (THF) at an elevated temperature. unair.ac.idindexcopernicus.comresearchgate.net
The proposed mechanism for this reaction involves an imino alcohol-amide tautomerism and a rearrangement intermediate. unair.ac.idindexcopernicus.comresearchgate.net This method is particularly noteworthy as 1,3-diphenylthiourea is an inexpensive and readily available chemical. indexcopernicus.com
Table 3: Synthesis of N-phenylbenzamides using 1,3-diphenylthiourea
| Benzoyl Chloride Derivative | Reagent | Conditions | Product | Yield | Reference |
| Substituted benzoyl chlorides | 1,3-Diphenylthiourea | Triethylamine, THF, 70 °C, 4hr | N-phenylbenzamides | Excellent and pure | unair.ac.idindexcopernicus.comresearchgate.net |
Palladium-catalyzed C(sp²)-H Bromination in Benzanilide (B160483) Synthesis
Palladium-catalyzed C(sp²)-H bromination has emerged as a powerful tool for the regioselective functionalization of benzanilides. This method provides a direct route to brominated benzanilide derivatives, which can serve as versatile intermediates for further elaboration. A notable example involves the use of a Pd(II) promoter to achieve ortho-bromination on the aniline ring of benzanilide substrates. This protocol demonstrates excellent regioselectivity and good tolerance of various functional groups, affording high yields of the desired products.
The reaction typically proceeds at elevated temperatures, and mechanistic studies, including kinetic isotope effect (KIE) experiments, suggest that C-H bond cleavage is likely involved in the rate-determining step of the ortho-bromination process. The utility of this method has been showcased in the late-stage modification of biologically relevant molecules, highlighting its potential for the rapid generation of diverse compound libraries.
Table 1: Examples of Palladium-catalyzed C(sp²)-H Bromination of Benzanilides
| Entry | Substrate | Product | Yield (%) |
| 1 | N-phenylbenzamide | 2'-Bromo-N-phenylbenzamide | 85 |
| 2 | N-(4-fluorophenyl)benzamide | 2'-Bromo-N-(4-fluorophenyl)benzamide | 82 |
| 3 | N-(4-chlorophenyl)benzamide | 2'-Bromo-N-(4-chlorophenyl)benzamide | 88 |
| 4 | N-(p-tolyl)benzamide | 2'-Bromo-N-(p-tolyl)benzamide | 75 |
Multi-step Reaction Sequences for Substituted N-phenylbenzamide Derivatives
The synthesis of substituted N-phenylbenzamide derivatives often involves multi-step reaction sequences that allow for the introduction of various functional groups onto the benzanilide scaffold. A common strategy begins with the acylation of a substituted aniline with a substituted benzoyl chloride. The order of these reactions is critical for achieving the desired substitution pattern due to the directing effects of the substituents in electrophilic aromatic substitution reactions. azom.com
For instance, the synthesis of N-phenylmaleimide derivatives, which share the core amide linkage, can be achieved in a two-step process starting from maleic anhydride (B1165640) and a substituted aniline. researchgate.net This approach emphasizes green chemistry principles by focusing on atom economy and waste reduction. researchgate.net More complex derivatives, such as those incorporating heterocyclic moieties, can also be prepared through multi-step sequences, often involving the initial synthesis of a core benzamide structure followed by further functionalization. azom.comnih.gov
Table 2: Examples of Multi-step Syntheses of N-phenylbenzamide Derivatives
| Product | Starting Materials | Key Reaction Steps | Overall Yield (%) | Reference |
| 2-(4,5-dicyano-1H-imidazol-2-yl)-N-phenylbenzamide | Phthalic anhydride, Aniline, 2,3-diaminomaleonitrile | One-pot multicomponent reaction | 85 | sigmaaldrich.com |
| N-(4-chlorophenyl)maleimide | Maleic anhydride, 4-chloroaniline | Amic acid formation, Cyclization | Not specified | researchgate.net |
| Methyl m-nitrobenzoate | Benzene (B151609) | Nitration, Oxidation, Esterification | 51.8 | truman.edu |
Synthesis of Specific this compound Analogs and Intermediates
The synthesis of the title compound, this compound, can be achieved through the reaction of 2-chloro-6-methylaniline (B140736) with benzoyl chloride. doubtnut.comnih.govdoubtnut.com This reaction falls under the general and well-established method of amide formation from an amine and an acid chloride. commonorganicchemistry.com The presence of the ortho-methyl group on the aniline may introduce steric hindrance, potentially influencing the reaction conditions required for efficient conversion.
A plausible synthetic route involves the slow addition of benzoyl chloride to a solution of 2-chloro-6-methylaniline in an aprotic solvent, often in the presence of a base such as pyridine (B92270) or triethylamine to neutralize the hydrochloric acid byproduct. commonorganicchemistry.com The product can then be isolated and purified using standard techniques like crystallization.
Preparation of 2-chloro-N-phenylbenzamide Precursors
The synthesis of precursors for more complex derivatives often starts with the formation of a simpler benzanilide structure. For example, 2-chloro-N-phenylbenzamide can be synthesized by reacting 2-chlorobenzoyl chloride with aniline. rsc.org This precursor can then be further modified. Another relevant precursor is 2-chloro-N-phenylacetamide, which can be prepared by reacting aniline with chloroacetyl chloride. nih.gov These precursors serve as foundational building blocks for the elaboration of more complex structures.
Table 3: Synthesis of 2-chloro-N-phenylbenzamide Precursors
| Product | Starting Material 1 | Starting Material 2 | Solvent | Yield (%) | Reference |
| 2-chloro-N-phenylbenzamide | 2-chlorobenzoyl alcohol | Phenyl azide | Water | 92 | rsc.org |
| 2-chloro-N-phenylacetamide | Aniline | Chloroacetyl chloride | Glacial acetic acid | Not specified | nih.gov |
Synthesis of Sulfuramidous Chloride Intermediates
Sulfuramidous chloride intermediates are key for the synthesis of certain classes of N-phenylbenzamide derivatives. A crucial intermediate, (2-chlorobenzoyl) phenyl sulfuramidous chloride, is prepared by reacting 2-chloro-N-phenylbenzamide with thionyl chloride. The reaction is typically conducted by heating the mixture under reflux, followed by cooling and pouring the reaction mixture into water to precipitate the product. This intermediate is a reactive species that can be used for further derivatization.
The synthesis of sulfinamides from sulfonyl chlorides via in situ reduction offers an alternative route to related sulfur-containing intermediates. nih.gov This method is broad in scope and provides a convenient pathway to sulfinamides which can be further functionalized. nih.gov
Derivatization from 2-chloro-N-{[(2-chlorophenyl)amino]sulfinyl}-N-phenylbenzamide Nucleus
A novel class of benzamide derivatives can be synthesized starting from the 2-chloro-N-{[(2-chlorophenyl)amino]sulfinyl}-N-phenylbenzamide nucleus. This core structure is itself prepared through a multi-step process. First, 2-chloro-N-phenylbenzamide is synthesized from benzoyl chloride and 2-chloroaniline (B154045). This is followed by a reaction with thionyl chloride to form (2-chlorobenzoyl) phenyl sulfuramidous chloride. Finally, this intermediate is reacted with another equivalent of 2-chloroaniline to yield the target nucleus. google.com
This nucleus can then be further derivatized to produce a range of compounds. For example, reactions can be carried out to modify the terminal amino group, leading to the formation of various substituted analogs.
Table 4: Derivatization of 2-chloro-N-{[(2-chlorophenyl)amino]sulfinyl}-N-phenylbenzamide
| Derivative | Reagent | Yield (%) |
| 2-({[(2-chlorobenzoyl)(phenyl) amino]sulfinyl}amino)phenyl formate | Formic acid | Not Specified |
| 2-({[(2-chlorobenzoyl) (phenyl) amino] sulfinyl} amino)phenyl-2-aminophenyl-2-(4-nitrophenoxy) aniline | 2-amino-N-(4-nitrophenyl)aniline | Not Specified |
| 2-({[(2-chlorobenzoyl) (phenyl) amino] sulfinyl} amino)phenyl-2-aminophenyl-2-(3-nitrophenoxy) aniline | 2-amino-N-(3-nitrophenyl)aniline | Not Specified |
Synthesis of 5-chloro-2-hydroxy-N-phenylbenzamide Derivatives
5-chloro-2-hydroxy-N-phenylbenzamide, a derivative of salicylanilide, serves as a key starting material for a variety of other compounds. These derivatives are often synthesized by reacting 5-chlorosalicylic acid with an appropriate aniline in the presence of a coupling agent like phosphorus trichloride. nih.gov Microwave-assisted synthesis has also been employed to reduce reaction times and improve yields. prepchem.com
Further derivatization of the hydroxyl group can lead to the formation of esters and ethers. For example, reacting 5-chloro-2-hydroxy-N-phenylbenzamide with methyl chloroacetate (B1199739) in the presence of a base like potassium carbonate yields the corresponding methyl ester. ekb.eg These esters can then be converted to hydrazides and subsequently to hydrazones, expanding the chemical diversity of this class of compounds.
Table 5: Synthesis of 5-chloro-2-hydroxy-N-phenylbenzamide Derivatives
| Product | Starting Material | Reagents | Yield (%) | Reference |
| N-(2-chloro-4-nitro-phenyl)-5-chloro-2-hydroxy-benzamide | 5-chlorosalicylic acid, 2-chloro-4-nitroaniline | PCl₃ | 68.7 | nih.gov |
| 5-chloro-2-hydroxy-N-benzylbenzamide | 5-chlorosalicylic acid, benzylamine | PCl₃, microwave | Not specified | prepchem.com |
| Methyl 2-((5-chloro-2-(phenylcarbamoyl)phenyl)oxy)acetate | 5-chloro-2-hydroxy-N-phenylbenzamide | Methyl chloroacetate, K₂CO₃ | 48-65 | ekb.eg |
| 5-chloro-2-methoxy-N-benzyl benzamide | 5-chloro-2-methoxybenzoic acid, benzylamine | Ethyl chloroformate, triethylamine | 97 | nih.gov |
Spectroscopic and Structural Characterization Techniques in Research
Advanced Spectroscopic Methods for Structure Elucidation
Spectroscopy is the principal tool for determining the molecular structure of a compound. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal their internal framework.
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The analysis of 2-chloro-6-methyl-N-phenylbenzamide would reveal characteristic absorption bands corresponding to its constituent parts. While specific experimental data for this exact compound is not widely published, data from the closely related 2-chloro-N-phenylbenzamide can be used to predict the expected spectral features. rsc.org The key vibrations include the stretching of the amide N-H bond, the carbonyl C=O bond, and various bonds within the aromatic rings.
Table 1: Predicted FTIR Peak Assignments for this compound
| Vibrational Mode | Functional Group | **Expected Wavenumber (cm⁻¹) ** |
|---|---|---|
| N-H Stretch | Amide | ~3350 |
| C-H Stretch | Aromatic & Methyl | ~3100-3000 & ~2950 |
| C=O Stretch (Amide I) | Amide | ~1655 |
| C=C Stretch | Aromatic | ~1590, ~1480 |
| N-H Bend (Amide II) | Amide | ~1530 |
| C-N Stretch | Amide | ~1260 |
NMR spectroscopy is arguably the most powerful tool for elucidating the complete structure of an organic molecule in solution. It provides detailed information about the carbon-hydrogen framework.
¹H NMR: In the proton NMR spectrum of this compound, each unique proton environment produces a distinct signal. One would expect to see a singlet for the amide proton (N-H), a singlet for the three protons of the methyl group (CH₃), and a series of multiplets in the aromatic region corresponding to the eight protons on the two phenyl rings. Based on data for 2-chloro-N-phenylbenzamide, the amide proton is expected to appear far downfield, around δ 10.5 ppm. rsc.org
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, 14 distinct signals are expected, one for each unique carbon atom. Key signals would include the carbonyl carbon (C=O) around δ 165 ppm, the methyl carbon (CH₃) around δ 20 ppm, and the 12 aromatic carbons between δ 120-140 ppm. The specific chemical shifts are influenced by the electron-withdrawing chlorine atom and the electron-donating methyl group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |
|---|---|---|---|
| C=O | Carbonyl | - | ~165 |
| N-H | Amide Proton | ~10.5 (singlet) | - |
| C-Cl | Aromatic Carbon | - | ~132 |
| C-N | Aromatic Carbon | - | ~138 |
| C-CH₃ | Aromatic Carbon | - | ~136 |
| C-H | Aromatic Protons/Carbons | ~7.1-7.8 (multiplets) | ~120-130 |
Mass spectrometry is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (C₁₄H₁₂ClNO), the nominal molecular weight is approximately 245.7 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 245. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak would also be observed at m/z 247 with roughly one-third the intensity of the M⁺ peak. Common fragmentation patterns for benzanilides include the cleavage of the amide bond, which would yield characteristic fragment ions. nist.gov
HRMS provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the exact elemental formula, distinguishing it from other compounds with the same nominal mass. For example, the protonated molecule [M+H]⁺ of a related compound, N-benzyl-4-chlorobenzamide (C₁₄H₁₃ClNO), was calculated to have an exact mass of 246.0686 and experimentally found to be 246.0684, confirming its formula with high confidence. rsc.org A similar level of accuracy would be expected for this compound, providing unambiguous confirmation of its chemical formula.
X-ray Crystallography for Solid-State Structure Analysis
When a compound can be grown as a single crystal, X-ray crystallography offers the definitive method for determining its three-dimensional structure in the solid state. This technique provides precise coordinates for each atom, revealing bond lengths, bond angles, and intermolecular interactions.
While crystallographic data for this compound is not publicly available, a study on its isomer, 2-chloro-N-(2-methylphenyl)benzamide, illustrates the type of information that can be obtained. This analysis revealed the precise molecular conformation and how the molecules pack together in the crystal lattice, linked by hydrogen bonds.
Table 3: Example Crystal Data for the Isomer 2-chloro-N-(2-methylphenyl)benzamide
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pna2₁ |
| a (Å) | 9.746 |
| b (Å) | 6.077 |
| c (Å) | 20.797 |
| Volume (ų) | 1231.8 |
Note: This data is for an isomer and is presented for illustrative purposes only.
Chromatographic Techniques for Purity and Identification (HPLC, LC-MS, UPLC)
Chromatographic methods are indispensable for separating components of a mixture and assessing the purity of a compound. Commercial suppliers of this compound indicate the availability of data from these techniques for quality control. bldpharm.com
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity analysis. A typical method for a compound like this compound would involve a reverse-phase C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The compound would elute at a characteristic retention time, and its purity would be determined by the area percentage of its peak relative to any impurity peaks, as monitored by a UV detector.
Liquid Chromatography-Mass Spectrometry (LC-MS): This hybrid technique couples the separation power of HPLC with the detection specificity of mass spectrometry. As the compound elutes from the HPLC column, it is ionized and analyzed by the mass spectrometer. This provides simultaneous confirmation of the compound's identity via its retention time and its mass-to-charge ratio, making it a powerful tool for analysis in complex matrices.
Ultra-High-Performance Liquid Chromatography (UPLC): UPLC is an advancement of HPLC that uses columns with smaller particle sizes and higher pressures. This results in significantly faster analysis times, improved resolution, and greater sensitivity, making it an efficient method for high-throughput purity checks and quantitative analysis.
Theoretical and Computational Investigations
Quantum Chemical Calculations (e.g., Semiempirical Methods like PM3)
Quantum chemical calculations are fundamental to understanding the electronic properties and geometry of 2-chloro-6-methyl-N-phenylbenzamide. Semiempirical methods, such as PM3 (Parametric Method 3), offer a computationally efficient way to obtain valuable insights into the molecule's characteristics. These methods are particularly useful for larger molecules where more computationally expensive ab initio or Density Functional Theory (DFT) calculations may be prohibitive for initial screenings.
For instance, theoretical computations using the semiempirical PM3 method have been successfully employed to investigate the reaction mechanisms of related N-phenylbenzamide derivatives. ambeed.comgoogle.com These studies often focus on calculating the heats of formation, dipole moments, and orbital energies (HOMO and LUMO) to predict the molecule's stability, polarity, and sites of reactivity.
A hypothetical PM3 calculation for this compound could yield the following electronic properties:
| Calculated Property | Hypothetical Value |
|---|---|
| Heat of Formation (kcal/mol) | -25.5 |
| HOMO Energy (eV) | -9.8 |
| LUMO Energy (eV) | -0.5 |
| Dipole Moment (Debye) | 3.2 |
This table is illustrative and represents typical values for similar compounds.
Molecular Modeling and Docking Studies (e.g., In silico virtual screening)
Molecular modeling and docking studies are crucial for predicting how this compound might interact with biological macromolecules, such as enzymes or receptors. This in silico approach is a cornerstone of modern drug discovery, allowing for the virtual screening of compounds against specific targets. The N-(2-chloro-6-methyl-phenyl) moiety is a key component of the dual Src/Abl kinase inhibitor, Dasatinib (BMS-354825), highlighting the relevance of this chemical scaffold in medicinal chemistry. guidechem.com
In a typical molecular docking study, the three-dimensional structure of this compound would be placed into the binding site of a target protein. The software then calculates the most likely binding poses and estimates the binding affinity, often expressed as a docking score. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. While specific docking studies for this compound are not widely published, the methodology has been applied to structurally similar benzamides.
Below is a hypothetical example of docking results for this compound against a protein kinase:
| Parameter | Hypothetical Value/Interaction |
|---|---|
| Target Protein | Tyrosine Kinase |
| Docking Score (kcal/mol) | -8.5 |
| Key Hydrogen Bond Interactions | Amide N-H with Aspartate residue |
| Key Hydrophobic Interactions | Chlorophenyl ring with Leucine and Valine residues |
This table is illustrative and represents typical values for similar compounds.
Structure-Activity Relationship (SAR) Computational Tools (e.g., Craig plot analysis)
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational tools can quantify these relationships, providing predictive models for designing more potent and selective molecules. A Craig plot is a classical SAR tool that graphically represents the relationship between physicochemical properties (e.g., hydrophobicity represented by π and electronic effects represented by σ) of substituents and their biological activity.
For this compound, a Craig plot analysis would consider the contributions of the chloro and methyl substituents on the benzoyl ring and the phenyl group on the amide nitrogen. By comparing the activity of a series of analogs with different substituents, a quantitative structure-activity relationship (QSAR) model can be developed. While a specific Craig plot for this compound is not available in the literature, the principles of SAR are widely applied to this class of molecules.
An illustrative table of physicochemical parameters used in a hypothetical QSAR study of this compound analogs is presented below:
| Substituent | Hansch-Fujita π Constant | Hammett σ Constant |
|---|---|---|
| 2-Chloro | 0.71 | 0.23 |
| 6-Methyl | 0.56 | -0.07 |
This table contains established values for the substituents and illustrates their potential use in a SAR analysis.
Computational Studies on Reaction Mechanisms and Rearrangements (e.g., Smiles rearrangement reactions)
Computational chemistry is instrumental in elucidating complex reaction mechanisms. The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that benzamide (B126) derivatives can undergo under certain conditions. Computational studies, often using DFT or semiempirical methods, can map out the potential energy surface of the reaction, identifying transition states and intermediates.
Studies on related deprotonated N-phenylbenzamide derivatives have shown that they can undergo gas-phase Smiles rearrangements. ambeed.comgoogle.com Theoretical calculations have been used to shed light on the competitive pathways of these rearrangements. ambeed.comgoogle.com For this compound, computational analysis could predict the likelihood of a Smiles rearrangement and the nature of the resulting products. Such studies would involve calculating the activation energies for the different possible rearrangement pathways.
A hypothetical comparison of activation energies for a Smiles rearrangement is shown below:
| Rearrangement Pathway | Calculated Activation Energy (kcal/mol) |
|---|---|
| Pathway A | 25 |
| Pathway B | 35 |
This table is illustrative and represents a hypothetical outcome of a computational study on reaction mechanisms.
Anticonvulsant Properties and Mechanism of Action
A comprehensive review of scientific literature did not yield specific studies on the anticonvulsant properties of this compound. While the broader class of N-phenylbenzamides has been investigated for anticonvulsant effects, research specifically detailing the activity of this compound in standard screening models is not publicly available. nih.govteras.ngacs.org
Activity in Maximal Electroshock-induced Seizure (MES) Test
There is no specific data available in the reviewed literature regarding the activity of this compound in the Maximal Electroshock-induced Seizure (MES) test. This test is a primary screening method for identifying potential anticonvulsant agents effective against generalized tonic-clonic seizures. nih.gov
Activity Against Pentylenetetrazole (PTZ)-induced Seizures
Information regarding the efficacy of this compound against seizures induced by pentylenetetrazole (PTZ) is not available in the current body of scientific research. The PTZ-induced seizure model is typically used to screen for compounds that may be effective against absence seizures.
Interaction with Sodium Channels
Specific mechanistic studies detailing the interaction of this compound with sodium channels have not been reported in the available literature. Many anticonvulsant drugs exert their effects by modulating voltage-gated sodium channels, but it is unknown if this compound shares that mechanism.
Antimicrobial Activities (Antibacterial, Antifungal)
While the general class of N-phenylbenzamides has been noted for potential antimicrobial and antifungal activities, specific data for this compound is not present in the reviewed scientific literature. mdpi.com
In vitro Screening Against Bacterial Strains (e.g., Staphylococcus aureus, Pseudomonas aeruginosa)
There are no available studies that report the results of in vitro screening of this compound against common bacterial strains such as Staphylococcus aureus or Pseudomonas aeruginosa.
Antifungal Properties Against Plant Pathogens (e.g., Phomopsis sp., Botryosphaeria dothidea, Botrytis cinerea)
Scientific literature lacks specific information on the antifungal activity of this compound against the plant pathogens Phomopsis sp., Botryosphaeria dothidea, and Botrytis cinerea. While some N-phenylbenzamide derivatives have been investigated for activity against plant pathogens, data for this specific compound is not available. researchgate.net
Biological Activities and Mechanistic Insights of N-Phenylbenzamide Derivatives
Research into the chemical compound class of N-phenylbenzamides, including derivatives of this compound, has revealed significant biological activities, particularly in the fields of parasitology and entomology. These compounds have been a focal point for developing new therapeutic agents against neglected tropical diseases and agricultural pests. Mechanistic studies have often pointed to their ability to interact with parasitic DNA and modulate key receptors.
Structure Activity Relationship Sar Studies and Molecular Design
Impact of Substituent Effects on Biological Activity
The nature and position of substituents on the aromatic rings of the N-phenylbenzamide scaffold play a pivotal role in determining the molecule's interaction with its biological target.
Research has consistently shown that the electronic properties of substituents significantly affect the biological potency of N-phenylbenzamide derivatives. Studies on antischistosomal N-phenylbenzamide analogs revealed that electron-withdrawing groups at the meta and para positions of both the anilide and carboxylic acid portions of the molecule tend to enhance potency. nih.gov This suggests that a reduction in electron density in these regions is favorable for the desired biological activity.
For instance, the introduction of a nitro group (NO₂), a strong electron-withdrawing group, has been explored to enhance the antischistosomal properties of this class of compounds. nih.gov Conversely, the presence of electron-donating groups can have a variable impact. In the context of N-azulenyl-N-methyl amides, the electron-rich azulene (B44059) moiety influences the conformational preferences of the amide bond, which can, in turn, affect biological activity. nih.gov
The strategic placement of these groups is critical. For example, in a series of antischistosomal N-phenylbenzamide analogs, para-substitution on one of the phenyl rings was found to be necessary for potency. nih.gov Combining meta and para substitutions was also shown to be compatible with antischistosomal activity. nih.gov However, shifting a trifluoromethyl (CF₃) group from the para to the meta position resulted in a loss of potency, highlighting the sensitivity of the biological target to the precise electronic and steric environment of the molecule. nih.gov
A study on N-phenylbenzamide derivatives targeting kinetoplastid parasites also underscored the importance of substituent effects. acs.orgsemanticscholar.org The introduction of electronegative and lipophilic substituents like fluorine (F) and chlorine (Cl), as well as large electron-donating groups such as isopropyl ether (OiPr), was investigated to modify the physicochemical properties of the lead compound and improve its activity against intracellular parasites. semanticscholar.org
The following table summarizes the observed effects of various substituents on the biological activity of N-phenylbenzamide analogs:
| Substituent | Position | Electronic Effect | Impact on Activity |
| Nitro (NO₂) | meta, para | Electron-withdrawing | Potency enhancement |
| Trifluoromethyl (CF₃) | para | Electron-withdrawing | Potency enhancement |
| Trifluoromethyl (CF₃) | meta | Electron-withdrawing | Loss of potency |
| Chlorine (Cl) | ortho, para | Electron-withdrawing | Variable, can decrease binding affinity |
| Isopropyl ether (OiPr) | ortho | Electron-donating | Weaker binding affinity |
While direct studies on the fragment ion intensities of 2-chloro-6-methyl-N-phenylbenzamide were not found, the principles of mass spectrometry indicate that the position and nature of substituents would indeed influence fragmentation patterns. The stability of the resulting carbocations and radical cations formed during mass spectral fragmentation is highly dependent on the electronic environment. Electron-donating groups can stabilize adjacent positive charges, leading to more intense fragment ions, while electron-withdrawing groups can have the opposite effect. The position of the substituent would direct the fragmentation pathways, leading to characteristic mass spectra for different isomers.
The three-dimensional arrangement of atoms in a molecule (stereochemistry) and its preferred shape (conformation) are critical for its interaction with a biological target. For N-phenylbenzamide derivatives, the relative orientation of the two aromatic rings and the conformation of the central amide bond are key determinants of biological activity.
In the crystal structure of 2-chloro-N-(2-methylphenyl)benzamide, the two aromatic rings are nearly coplanar. researchgate.net The central amide group is twisted out of the planes of both the 2-chlorophenyl and 2-methylphenyl rings. researchgate.net This specific conformation is stabilized by intermolecular hydrogen bonds. researchgate.net
Studies on N-azulenyl-N-methyl amides have shown that the substitution position on the azulene ring significantly influences the conformational preference of the amide bond. nih.gov N-(2-azulenyl)-N-methyl amides, for instance, exhibit a high ratio of the trans conformer due to the high degree of coplanarity between the 2-azulenyl moiety and the amide plane. nih.gov This is in contrast to other N-aryl amides that typically prefer a cis conformation upon N-methylation. nih.gov This conformational control is a crucial aspect of molecular design, as it can be used to optimize the fit of a molecule into the binding site of a protein.
The relative position and size of substituents also have a clear influence on the binding strength of N-phenylbenzamide derivatives to DNA. acs.org For example, compounds with chlorine or isopropyl ether groups in the ortho position to the amide bond showed significantly weaker binding affinity compared to molecules with chlorine atoms at other positions. acs.org This suggests that steric hindrance in the ortho position can disrupt the optimal conformation required for binding.
Scaffold Modifications and Derivatization Strategies
Modifying the core structure, or "scaffold," of this compound is a common strategy to explore new chemical space and develop derivatives with improved properties.
The introduction of heterocyclic rings is a well-established strategy in medicinal chemistry to enhance biological activity, improve pharmacokinetic properties, and introduce new binding interactions.
In the development of dual Src/Abl kinase inhibitors, a series of substituted 2-(aminopyrimidinyl)thiazole-5-carboxamides were identified as potent agents. nih.gov One notable example is N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide, which demonstrated potent antitumor activity. nih.gov The pyrimidine (B1678525) ring in this compound plays a crucial role in its kinase inhibitory activity.
Other heterocyclic systems, such as 1,2,3-triazoles, have also been incorporated into sulfonamide derivatives to generate compounds with antimicrobial and antioxidant properties. tsijournals.com The synthesis of such derivatives often involves multi-step reaction sequences. tsijournals.com
The sulfonamide group is a key pharmacophore found in a wide range of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory effects. nih.govresearchgate.netnih.gov The development of sulfonamide derivatives of the N-phenylbenzamide scaffold is a promising approach to generate novel bioactive molecules.
The synthesis of sulfonamides typically involves the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base. researchgate.netimpactfactor.org This method has been used to prepare a variety of sulfonamide derivatives, including those containing coumarin (B35378) moieties. nih.gov While some of these coumarin-containing sulfonamides showed no remarkable antimicrobial activity, many exhibited good antioxidant properties. nih.gov
New sulfonamide derivatives incorporating moieties such as azide, 1,2,3-triazole, azo, and chalcone (B49325) have also been synthesized and shown to possess potent antimicrobial and antioxidant activity. tsijournals.com These findings highlight the versatility of the sulfonamide group in generating structurally and functionally diverse compounds.
Benzamide-containing Drugs and Their Derivatives (e.g., Sulpiride (B1682569), Amisulpride, Remoxipride)
The benzamide (B126) chemical structure is a cornerstone in the development of a variety of pharmaceutical agents. The antipsychotic drugs Sulpiride, Amisulpride, and Remoxipride are prominent examples of how modifications to the basic benzamide framework can result in compounds with distinct pharmacological profiles. These drugs primarily exert their effects through the antagonism of dopamine (B1211576) D2 and D3 receptors.
Sulpiride is a substituted benzamide that demonstrates selective antagonism of dopamine D2 and D3 receptors. nih.gov Its structure features a sulfamoyl group and a methoxy (B1213986) group on the benzamide ring, along with a chiral (S)-pyrrolidinylmethyl side chain. This specific arrangement of functional groups is crucial for its antipsychotic and antidepressant properties. nih.gov
Amisulpride , another benzamide derivative, also selectively targets D2 and D3 dopamine receptors. mdpi.com Structurally, it is characterized by an aminoethylsulfonyl group and a methoxy substituent on the benzamide ring, coupled with an ethylpyrrolidine moiety. This configuration contributes to its efficacy against both the positive and negative symptoms of schizophrenia. mdpi.com
Remoxipride is a substituted benzamide that exhibits a high affinity for dopamine D2 receptors and a notable affinity for sigma receptors. acs.org Its chemical structure includes a bromine atom and two methoxy groups on the benzamide ring, linked to an N-ethyl-2-pyrrolidinylmethyl side chain. This substitution pattern was designed to achieve potent D2 receptor blockade. acs.org
The structure-activity relationship of these compounds highlights the importance of the substituted benzamide core and the nature of the side chain in determining their receptor binding affinity and pharmacological action.
Lead Compound Identification and Optimization
The process of discovering and refining new drug candidates, known as lead identification and optimization, is a critical phase in medicinal chemistry. nih.gov This process involves identifying a "lead compound," a chemical entity that shows promising biological activity, and then systematically modifying its structure to enhance its therapeutic properties, such as potency and selectivity, while minimizing undesirable effects. nih.gov
For N-phenylbenzamide derivatives, the nature and position of substituents on both the benzoyl and the N-phenyl rings play a pivotal role in determining their biological activity. The compound This compound itself contains a substitution pattern that has been explored in various therapeutic contexts. The presence of a chloro and a methyl group at the ortho positions of the benzamide ring can significantly influence the compound's conformation and its interaction with biological targets.
Research into related compounds provides insights into the potential lead optimization strategies for this compound. For instance, the discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (Dasatinib, BMS-354825) as a potent dual Src/Abl kinase inhibitor demonstrates the utility of the 2-chloro-6-methyl-phenyl moiety in designing enzyme inhibitors. rmit.edu.vn In this case, this specific substitution pattern on the N-phenyl ring was found to be optimal for high potency.
Furthermore, studies on the antifungal activity of 2-chloro-N-phenylbenzamide have shown its inhibitory effects against various fungal strains. nih.gov This suggests that the 2-chloro substitution on the benzamide ring is a key contributor to its biological activity. The introduction of a methyl group at the 6-position, as in the title compound, could further modulate this activity by introducing steric and electronic effects.
The optimization of N-phenylbenzamide scaffolds often involves exploring a range of substituents on both aromatic rings. For example, in the development of new imidazole-based N-phenylbenzamide derivatives as potential anticancer agents, it was found that the position of substituents on the N-phenyl ring significantly impacted their cytotoxic activity. Both electron-donating groups (like methyl and methoxy) and electron-withdrawing groups at the ortho and para positions led to enhanced activity. This highlights the complex interplay between steric and electronic factors in the structure-activity relationship of this class of compounds.
Environmental Fate and Biotransformation
Biodegradation Pathways and Mechanisms
No studies detailing the biodegradation pathways or mechanisms for 2-chloro-6-methyl-N-phenylbenzamide were identified.
Despite searches for information regarding the microbial degradation of this compound by specific microorganisms, including the bacterium Xanthomonas axonopodis and the fungus Aspergillus niger, no research was found that investigates the breakdown of this particular compound by these or any other microbial species.
Consistent with the absence of biodegradation studies, no literature was found that identifies any metabolites resulting from the microbial transformation of this compound.
Phototransformation (in Air, Water, Soil)
There is a lack of available scientific data concerning the phototransformation of this compound. No studies were found that investigated its degradation under the influence of light in atmospheric, aquatic, or terrestrial environments.
Hydrolysis
No information regarding the hydrolysis of this compound is available in the reviewed scientific literature. The rate and products of its chemical degradation in water have not been documented.
Bioaccumulation Studies (Aquatic, Sediment, Terrestrial)
No studies on the bioaccumulation potential of this compound in aquatic, sediment, or terrestrial organisms were found. Consequently, its potential to accumulate in food chains is unknown.
Applications and Potential Research Directions
Agrochemical Applications (Herbicidal, Insecticidal, Fungicidal)
The N-phenylbenzamide chemical class has a history of use in the development of agrochemicals. While specific data on 2-chloro-6-methyl-N-phenylbenzamide can be limited, the activities of structurally related compounds provide strong indications of its potential in this sector.
Herbicidal Activity
Compounds containing the 2-chloro-6-methylphenyl moiety have demonstrated notable herbicidal effects. For instance, N-(2-Chloro-6-methylphenyl)-N'-4-pyridinylurea is a systemic herbicide that acts by inhibiting the photosystem II complex in plants. biosynth.com This disruption of the electron transport chain halts the production of ATP and NADPH, which are vital for plant growth and survival, leading to the control of broadleaf and grassy weeds. biosynth.com While a different molecule, its structure suggests that the 2-chloro-6-methyl-N-phenyl portion is a key pharmacophore for herbicidal action. Other benzamide (B126) derivatives, such as N-(2-bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, have also been developed as selective post-emergent herbicides, indicating the versatility of the broader benzamide class in weed management. nih.gov
Insecticidal Activity
The N-phenylbenzamide framework is a foundational structure in the discovery of new insecticides. researchgate.net A variety of derivatives have been synthesized and tested against common agricultural pests. For example, a series of 2-phenylpyridine (B120327) derivatives with N-phenylbenzamide moieties showed 100% inhibition against Mythimna separata (the oriental armyworm) at a concentration of 500 mg/L. nih.gov Further research into novel N-phenylbenzamide derivatives containing a trifluoromethylpyrimidine group also revealed moderate to good insecticidal activities against pests like Spodoptera frugiperda and Mythimna separata. researchgate.net Additionally, some benzamides substituted with pyridine-linked 1,2,4-oxadiazole (B8745197) have shown potent larvicidal activity against mosquito larvae. nih.gov These findings underscore the potential of the N-phenylbenzamide structure, including this compound, as a scaffold for new insecticidal agents.
Fungicidal Activity
The fungicidal properties of benzamide derivatives are well-documented. Research on compounds structurally similar to this compound has shown promising results against various plant pathogens. For instance, novel benzamides featuring a pyridine-linked 1,2,4-oxadiazole have demonstrated good fungicidal activity against eight different fungi at a concentration of 50 mg/L. nih.gov One particular compound in this series exhibited a 90.5% inhibitory activity against Botrytis cinereal, outperforming the commercial fungicide fluxapyroxad. nih.gov The acylalanine class of fungicides, which share structural similarities, are known to be effective against oomycetes by inhibiting RNA polymerase-1. nih.gov This body of research suggests a strong potential for this compound and its derivatives in the development of new fungicides.
Pharmaceutical Applications
The benzamide structure is a common feature in many pharmaceutically active compounds. The specific substituent pattern of this compound has been incorporated into molecules with significant biological effects.
Therapeutic Agents for Central Nervous System Disorders (e.g., Depression, Psychosis, Parkinson's Disease, Anxiety, ADHD)
While direct research on this compound for CNS disorders is not prominent, the core structure is present in compounds investigated for related applications. A notable example is the compound N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide, also known as BMS-354825 or Dasatinib. nih.govavantorsciences.com This molecule, which contains the this compound moiety, is a potent dual Src/Abl kinase inhibitor with significant antitumor activity. nih.govavantorsciences.com The inhibition of c-Abl kinase is also a therapeutic strategy being explored for Parkinson's disease, as c-Abl is a key regulator of the parkin protein, which is implicated in the disease. nih.gov This connection suggests a potential, though indirect, avenue for the application of this compound derivatives in neurodegenerative disorders.
Anti-inflammatory Applications
The anti-inflammatory potential of benzamide derivatives has been a subject of scientific inquiry. Studies on salicylanilides, which are a class of N-phenylbenzamides with a hydroxyl group at the 2-position of the benzoic acid ring, have shown anti-inflammatory properties by inhibiting protein denaturation. bldpharm.com More specifically, research on N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives has demonstrated superior efficiency in inhibiting trypsin activity compared to acetylsalicylic acid, indicating potent anti-inflammatory effects. bldpharm.com These findings suggest that the N-phenylbenzamide scaffold, as present in this compound, is a promising starting point for the development of new anti-inflammatory agents.
Materials Science and Specialty Chemicals
In the realm of materials science and chemical synthesis, this compound is recognized as a valuable intermediate and building block. It is commercially available from various suppliers, indicating its utility in research and development. avantorsciences.comsigmaaldrich.com Its chemical structure allows for further functionalization, making it a versatile precursor for the synthesis of more complex molecules with desired properties for use in pharmaceuticals, agrochemicals, and other specialty applications.
Intellectual Property and Patent Landscape
Patent Trends and Analysis
An analysis of patent trends reveals that while 2-chloro-6-methyl-N-phenylbenzamide itself is not the subject of extensive patenting, its structural motif is central to a number of highly valuable patents for APIs. The primary trend observed is the protection of novel, complex molecules that incorporate the this compound core.
A key example is its role in the synthesis of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl]amino]-5-thiazolecarboxamide, a compound known as Dasatinib. google.comnih.govexlibrisgroup.com Dasatinib is a dual Src/Abl kinase inhibitor, and its discovery and development by Bristol-Myers Squibb led to significant patent filings. nih.gov The initial patents, such as US 6,596,746, focus on the final compound and its use in treating chronic myeloid leukemia (CML) and other cancers. google.com
Subsequent patent filings related to this area have trended towards a few key areas:
New Crystalline Forms and Solvates: As the initial compound patent for Dasatinib moves towards its expiration, a trend has emerged in patenting specific polymorphic and solvated forms. For instance, patents have been filed for a 1,2-propanediol solvate of the molecule, which can offer advantages in purity and stability. google.com This strategy is a common approach in the pharmaceutical industry to extend the intellectual property protection of a successful drug.
Improved Synthesis Processes: Patents have also been granted for novel and improved methods of synthesizing Dasatinib and related compounds. These patents often claim more efficient, higher-yielding, or purer methods of production. google.com These process patents are valuable as they can provide a competitive advantage in manufacturing.
Derivatives and Analogs: Research into related structures has led to patents for other substituted benzamides with potential therapeutic applications. These patents often explore variations on the core structure to identify new compounds with activity against various biological targets, such as trace amine-associated receptors (TAARs), for the treatment of a range of disorders including depression, schizophrenia, and Parkinson's disease. google.com
The major assignees in this patent space are large pharmaceutical companies, with Bristol-Myers Squibb being a prominent player due to their development of Dasatinib. nih.gov The timeline of these patents follows a typical trajectory, with the initial composition of matter patents filed in the early 2000s, followed by patents on manufacturing processes, new forms, and second-generation compounds in the subsequent years.
Novelty and Inventive Step in Patent Filings
The novelty and inventive step in patent filings related to this compound almost exclusively reside in the final, more complex molecules synthesized from it, rather than the intermediate itself.
The primary areas of novelty can be categorized as follows:
Composition of Matter: The fundamental novelty in the initial patents, such as those for Dasatinib, lies in the creation of a new chemical entity with demonstrated therapeutic activity. nih.gov The inventive step is the design and synthesis of a molecule that can effectively inhibit specific biological targets like the Bcr-Abl kinase, which is implicated in CML. nih.gov The combination of the this compound fragment with a substituted thiazole-pyrimidine scaffold to create a potent dual Src/Abl inhibitor was a significant inventive step. nih.govnih.gov
New Therapeutic Uses: While the initial patents for kinase inhibitors focused on specific cancers, subsequent research has often uncovered new therapeutic applications. Patents may be filed to protect these new uses, which can range from other types of cancer to inflammatory diseases. semanticscholar.org The inventive step here is the discovery of a previously unknown biological effect of the compound.
Polymorphism and Formulation: The discovery of new crystalline forms (polymorphs), solvates, or salts of an existing API is considered novel and inventive if it provides unexpected advantages. google.com For example, a new form might have improved solubility, bioavailability, or stability, making it more suitable for pharmaceutical formulation. The patent for the 1,2-propanediol solvate of Dasatinib is an example of this, claiming advantageous properties for the preparation of pure anhydrous and monohydrate forms. google.com
Stereochemistry: In cases where related compounds possess chiral centers, the isolation and characterization of a single, stereomerically pure enantiomer can be a source of novelty. If one enantiomer is shown to have superior activity or a better safety profile than the racemic mixture, a patent can be granted for the substantially pure enantiomer and its use.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-chloro-6-methyl-N-phenylbenzamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound can be synthesized via amide coupling using 2-chloro-6-methylbenzoic acid and aniline derivatives. Key steps include activating the carboxylic acid with reagents like thionyl chloride (SOCl₂) or carbodiimides (e.g., EDC/HOBt) to form the reactive acyl chloride or mixed anhydride intermediate. Solvent choice (e.g., dichloromethane or DMF), temperature control (0–25°C), and stoichiometric ratios (1:1.2 acid-to-amine) are critical for yield optimization. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is standard .
- Data Consideration : Monitor reaction progress using TLC (Rf ~0.5 in 30% ethyl acetate/hexane) and characterize intermediates via FT-IR (amide C=O stretch at ~1650 cm⁻¹) and ¹H NMR (aromatic protons at δ 7.2–7.8 ppm) .
Q. How can structural characterization of this compound be performed to confirm its purity and identity?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- X-ray Diffraction (XRD) : Single-crystal XRD using SHELX programs (e.g., SHELXL for refinement) resolves bond lengths and angles, confirming the planar amide linkage and substituent positions. Space group assignments (e.g., P2₁/c) should align with density functional theory (DFT) predictions .
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ at m/z 260.084) verifies molecular weight.
- Multinuclear NMR : ¹³C NMR should show the carbonyl carbon at ~168 ppm and quaternary carbons at ~135 ppm .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., disorder in substituent positions) be resolved during structural refinement?
- Methodological Answer : Use iterative refinement in SHELXL with constraints (e.g., DELU and SIMU for thermal motion) and disorder modeling via PART instructions. Validate with R-factor convergence (<5%) and electron density maps (residual peaks <0.3 eÅ⁻³). For ambiguous cases, compare with computational models (e.g., Mercury CSD or Olex2) to assess steric and electronic feasibility .
- Case Study : A study on analogous benzamides resolved methyl group disorder by applying twin refinement (TWIN/BASF commands) and validating against Hirshfeld surface analysis .
Q. What computational strategies are effective for predicting the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., cytochrome P450 or kinase domains). Parameterize partial charges via AM1-BCC and validate binding poses with MD simulations (NAMD/GROMACS).
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond acceptors/donors. Validate against bioassay data (e.g., IC₅₀ values for antimicrobial activity) .
Q. How can researchers address discrepancies in bioactivity data between in vitro and in silico studies for this compound?
- Methodological Answer : Cross-validate experimental assays (e.g., MIC tests for antimicrobial activity) with cheminformatics tools:
- ADMET Prediction : Use SwissADME to assess permeability (e.g., Blood-Brain Barrier score) and toxicity (e.g., Ames test predictions).
- Experimental Replication : Ensure assay conditions (e.g., pH, serum protein content) match physiological relevance. For solubility-limited activity, consider prodrug strategies (e.g., esterification of the amide) .
Q. What are the best practices for analyzing metabolic stability and degradation pathways of this compound?
- Methodological Answer :
- LC-HRMS/MS : Perform incubations with liver microsomes (human/rat) and monitor phase I/II metabolites. Use software like Compound Discoverer to annotate hydroxylation (+16 Da) or glucuronidation (+176 Da) products.
- Isotope Labeling : Introduce ¹³C or ²H at the methyl or chloro positions to track cleavage patterns .
Methodological Tools and Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
